molecular formula C29H24N2O7 B1349861 Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin CAS No. 238084-15-6

Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin

Cat. No. B1349861
M. Wt: 512.5 g/mol
InChI Key: DBJFCKXPEQMMDK-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin contains a total of 66 bonds. These include 42 non-H bonds, 23 multiple bonds, 8 rotatable bonds, 5 double bonds, and 18 aromatic bonds. The structure also includes 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, and 1 ten-membered ring. It also contains 1 aliphatic carboxylic acid and 1 aliphatic ester .


Physical And Chemical Properties Analysis

Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin is a white amorphous powder . It has a molecular weight of 512.51 . The compound should be stored at 0-8°C .

Scientific Research Applications

Synthesis and Peptide Modification

Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin is a crucial building block in peptide synthesis, particularly in the development of nonnatural amino acids and peptide amides. Research shows that Fmoc-protected aspartic acid derivatives facilitate the synthesis of various chiral 1,2,4-oxadiazole-containing amino acids, which are useful in combinatorial synthesis and the generation of novel peptide structures. This process allows for the efficient formation of 1,2,4-oxadiazoles without significant loss of enantiomerical purity, making it a valuable method in peptide engineering (Hamze et al., 2003). Additionally, Fmoc-protected aspartic acid derivatives are utilized in the solid-phase synthesis of peptide amides, enhancing the synthesis of C-terminal asparagine peptides through the introduction of acid-labile substituted benzylamine type anchoring linkages. This approach yields high purity amino acid and peptide amides, demonstrating the versatility of Fmoc-protected aspartic acid in peptide synthesis (Shao et al., 2009).

Photocontrolled Peptide Delivery

Innovative research has explored the use of coumarin-caged cyclic RGD peptides, where the carboxyl function at the side chain of the aspartic acid residue is protected by a dicyanocoumarin derivative. This method enables efficient uncaging with biologically compatible green light, showcasing the potential of Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin in photocontrolled targeted drug delivery systems. The procedure minimizes side reactions and is compatible with acidic additives, highlighting its application in photocontrolled anticancer strategies (Gandioso et al., 2016).

Controlled Aggregation and Nanoarchitecture Design

Research on the self-assembled structures formed by Fmoc-protected charged single amino acids, including Fmoc-L-Aspartic acid derivatives, has revealed their potential in designing novel nanoarchitectures. These structures exhibit unique morphologies under various conditions, offering insights into the application of modified amino acids in material chemistry, bioscience, and biomedical fields. The ease and versatility of these self-assembled structures open up possibilities for future applications in nanostructured material design (Gour et al., 2021).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O7/c1-16-12-27(34)38-25-13-17(10-11-18(16)25)30-28(35)24(14-26(32)33)31-29(36)37-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,30,35)(H,31,36)(H,32,33)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJFCKXPEQMMDK-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373216
Record name Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin

CAS RN

238084-15-6
Record name Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.